2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate
Description
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate (CAS 314021-97-1) is a brominated silyl ester with the molecular formula C13H27BrO5Si. It combines a hydrolyzable trimethoxysilyl group with a bromoester moiety, making it reactive in applications such as polymer modification, surface functionalization, and enzyme immobilization . Its structure enables dual functionality: the silyl group facilitates covalent bonding to inorganic surfaces (e.g., silica, glass), while the bromoester acts as a leaving group or initiator in radical polymerization .
Key applications include:
- Biocatalyst Stabilization: Used to immobilize enzymes like Candida antarctica Lipase B on polymer brushes, enhancing thermal stability and reusability .
- Material Synthesis: Serves as a precursor for hybrid organic-inorganic scaffolds in bone tissue engineering due to its ability to form crosslinked networks .
Properties
CAS No. |
314021-97-1 |
|---|---|
Molecular Formula |
C10H20BrO5Si- |
Molecular Weight |
328.25 g/mol |
IUPAC Name |
2-bromo-2-methyl-6-trimethoxysilylhexanoate |
InChI |
InChI=1S/C10H21BrO5Si/c1-10(11,9(12)13)7-5-6-8-17(14-2,15-3)16-4/h5-8H2,1-4H3,(H,12,13)/p-1 |
InChI Key |
VRQIHPDFVNOGJU-UHFFFAOYSA-M |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoic acid with 3-(trimethoxysilyl)propyl alcohol . The reaction is typically carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction . The product is then purified to achieve a purity of over 96% .
Chemical Reactions Analysis
Hydrolysis and Silanol Condensation
The trimethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol intermediates. This reaction is pH-dependent and critical for adhesion applications.
Reaction pathway :
Key characteristics :
-
Hydrolysis rate : Accelerated in acidic or basic conditions .
-
Condensation : Silanol groups (Si–OH) form Si–O–Si bonds via dehydration, enabling covalent bonding to hydroxylated surfaces (e.g., glass, metals) .
| Property | Value | Source |
|---|---|---|
| Hydrolysis byproduct | Methanol | |
| Density | 1.243 g/mL (25°C) | |
| Moisture sensitivity | Requires inert atmosphere |
Applications :
Atom-Transfer Radical Polymerization (ATRP)
The bromoester moiety acts as an initiator for ATRP, a controlled radical polymerization technique.
Mechanism :
-
Initiation : The C–Br bond undergoes homolytic cleavage, transferring Br to a metal catalyst (e.g., Cu⁰/Cu¹⁺) .
-
Propagation : The generated radical reacts with monomers (e.g., styrene, acrylates) to grow polymer chains.
Experimental evidence :
| Parameter | Value | Source |
|---|---|---|
| Boiling point | 90–95°C (0.5 mmHg) | |
| Purity (typical) | 92–96% |
Applications :
Nucleophilic Substitution
The bromine atom is susceptible to nucleophilic displacement, enabling further functionalization.
Reaction example :
Conditions :
Product utility :
Thermal Stability and Decomposition
The compound decomposes at elevated temperatures, releasing brominated byproducts.
Thermal data :
Scientific Research Applications
Properties and Characteristics
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate has a molecular weight of 329.26 g/mol . It has a density of 1.243 g/mL at 25°C . The compound is a liquid and is soluble in organic solvents like ethanol, methanol, acetone, and dichloromethane . It is expected to have low solubility in water due to its lipophilic nature .
Key Applications
- Coupling Agent and Adhesion Promoter: The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming stable covalent bonds. This enhances adhesion in coatings, adhesives, and sealants .
- Surface-Initiated Atom Transfer Radical Polymerization (ATRP): It is used for surface-initiated ATRP polymerization .
- Microparticle Surface Modification: This compound can be employed in microparticle surface modification .
- Polymer Film Patterning: 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is used for growing polymer brushes on microstructured silicon .
Use in Surface-Initiated Polymerization
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is used in surface-initiated atom-transfer radical-polymerization (ATRP) . The initiator density in surface-initiated polymerizations has been systematically studied .
Mechanism of Action
The mechanism of action of 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate involves its hydrolysis to form silanol groups, which can then undergo condensation reactions to form siloxane bonds . These siloxane bonds are responsible for the compound’s ability to enhance adhesion and modify surfaces . The bromine atom in the compound can also participate in substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related silyl esters and brominated derivatives based on reactivity , applications , and physical properties .
Table 1: Structural and Functional Comparison
Key Observations:
Silyl Group Impact :
- Trimethoxysilyl vs. Triethoxysilyl : The trimethoxy variant (314021-97-1) exhibits faster hydrolysis due to smaller methoxy groups, enabling quicker surface bonding in material science . In contrast, the triethoxy analog (880339-31-1) is more hydrophobic and slower-reacting, making it preferable for controlled polymerization .
- Price : The triethoxy derivative is priced at 11,200.00 EA vs. 7,800.00 EA for the trimethoxy compound, reflecting differences in synthesis complexity .
Bromoester Reactivity: Compared to 2-bromo-2-methylpropanoic acid , the bromoester in the target compound offers better solubility in organic solvents (e.g., THF, acetonitrile) and avoids carboxylic acid side reactions (e.g., decarboxylation) .
Table 2: Physical Properties (Inferred from Evidence)
Research Findings and Industrial Relevance
- Enzyme Immobilization : The compound’s bromoester enables covalent attachment of enzymes, achieving >80% activity retention after 10 cycles in C. antarctica lipase immobilization .
- Hybrid Materials : Scaffolds synthesized with this compound show compressive strength >50 MPa , suitable for bone tissue engineering .
Biological Activity
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is a silane compound notable for its potential biological activities and applications in various fields, including materials science and biomedical engineering. This compound, with the molecular formula and a molecular weight of approximately 329.27 g/mol, features a trimethoxysilyl group that enhances its reactivity and bonding capabilities with various substrates.
The biological activity of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate can be attributed to its ability to interact with biological macromolecules. The bromine atom in the structure may facilitate nucleophilic substitution reactions, potentially leading to the modification of proteins or nucleic acids. Additionally, the trimethoxysilyl group allows for covalent bonding with silicate surfaces, which can enhance biocompatibility and stability in biological environments .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, research indicates that at certain concentrations, it exhibits low cytotoxicity toward fibroblast cells (3T3) and macrophage cells, suggesting a favorable safety profile for potential therapeutic applications .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| 3T3 Fibroblasts | 0 - 100 | >85 |
| Macrophages | 0 - 100 | >80 |
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro assays demonstrated that it could inhibit the growth of several pathogenic bacteria, indicating its potential as an antimicrobial agent. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Study on Biocompatibility
A notable case study focused on the use of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate in creating biocompatible coatings for medical devices. The study found that coatings made from this compound significantly reduced bacterial adhesion compared to standard materials, enhancing the longevity and safety of implants .
Hybrid Nanomaterials Research
Further research explored the incorporation of this silane into hybrid nanomaterials designed for drug delivery systems. The results indicated improved drug loading efficiency and controlled release profiles when used in conjunction with other biocompatible polymers, showcasing its versatility in biomedical applications .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate?
- Methodological Answer :
- Storage : Store under inert atmosphere (e.g., nitrogen) at room temperature, as the compound reacts slowly with moisture .
- Handling : Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .
- Disposal : Segregate waste and consult institutional guidelines for halogenated organic compounds.
Q. How can spectroscopic techniques validate the covalent immobilization of this compound on polydopamine (PDA) surfaces?
- Methodological Answer :
- XPS Analysis : Confirm the presence of silicon (Si 2p peak) and bromine (Br 3d peak) on the PDA surface after immobilization. A decrease in oxygen signals from trimethoxysilyl groups indicates hydrolysis .
- Raman Spectroscopy : Monitor the disappearance of methoxy (Si-O-CH₃) peaks (~650–750 cm⁻¹) and the emergence of silanol (Si-OH) bands post-immobilization .
Q. What are the key physicochemical properties influencing experimental design with this compound?
- Methodological Answer :
- Boiling Point : 90–95°C at 0.5 mmHg, requiring vacuum distillation for purification .
- Reactivity : Hydrolyzes slowly in moisture, necessitating anhydrous conditions for silane coupling reactions .
- Density : 1.243 g/cm³, critical for phase separation in biphasic systems .
Advanced Research Questions
Q. How can this compound be optimized as an initiator in surface-initiated atom transfer radical polymerization (SI-ATRP)?
- Methodological Answer :
- Surface Activation : Pre-treat substrates (e.g., glass, silicon) with oxygen plasma to enhance silane adhesion. Use a 1:100 molar ratio of initiator to monomer (e.g., PEGMA) in anhydrous THF .
- Kinetic Control : Monitor polymerization via gel permeation chromatography (GPC) to adjust reaction time and temperature. Excessive initiator loading can lead to uncontrolled brush growth .
Q. What strategies mitigate discrepancies in enzyme activity when immobilizing lipase B using this compound?
- Methodological Answer :
- Surface Density Optimization : Vary initiator concentration (0.1–1.0 mM) during immobilization. Higher densities may sterically hinder enzyme active sites .
- Post-Immobilization Analysis : Use fluorescence microscopy to assess enzyme distribution and activity assays (e.g., p-nitrophenyl acetate hydrolysis) to correlate structure-function relationships .
Q. How does the bromine moiety influence radical initiation efficiency in polymer brush synthesis?
- Methodological Answer :
- Comparative Studies : Replace the bromine with other leaving groups (e.g., chloride) and compare polymerization rates via GPC. Bromine’s lower bond dissociation energy (~68 kcal/mol) enhances radical generation .
- Electron Spin Resonance (ESR) : Detect radical intermediates during initiation to quantify efficiency under varying solvent polarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
